molecular formula C13H18BNO4 B1393108 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 957065-99-5

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B1393108
CAS No.: 957065-99-5
M. Wt: 263.1 g/mol
InChI Key: IXKFGVRURWXXKX-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957065-99-5) is a boronic ester derivative featuring a pyridine ring substituted with a methyl ester group at the 2-position and a pinacol boronate group at the 5-position. Its molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.1 g/mol . Key properties include:

  • Boiling point: 383.9 ± 27.0 °C (predicted)
  • Density: 1.12 g/cm³
  • pKa: 1.68 ± 0.12 (indicative of moderate acidity typical for boronic esters)
  • Storage: Requires inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFGVRURWXXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674322
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-99-5
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be synthesized through a multi-step process. One common method involves the borylation of methyl 5-bromopicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a valuable boronic ester in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used to synthesize biaryl compounds and other complex organic molecules. The presence of the dioxaborolane group stabilizes the boron atom, facilitating its participation in these coupling reactions .

Functionalization of Aromatic Compounds
The compound can be used to functionalize aromatic systems through electrophilic substitution reactions. The introduction of various functional groups onto the aromatic ring enhances the diversity of chemical entities that can be synthesized from this precursor .

Medicinal Chemistry

Potential Anticancer Agents
Research has indicated that derivatives of methyl picolinate exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety may enhance the biological activity of these compounds by improving their solubility and bioavailability . Studies exploring the structure-activity relationship (SAR) of these compounds have shown promising results in inhibiting tumor growth in vitro.

Drug Delivery Systems
this compound can also be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs may enhance the efficacy and targeted delivery of therapeutic agents . This application is particularly relevant in developing targeted therapies for diseases such as cancer.

Material Science

Development of Functional Materials
The compound's unique properties allow it to be incorporated into polymer matrices to create functional materials with specific properties. For instance, it can be used to develop sensors or catalysts due to its ability to undergo reversible reactions involving boron .

Case Studies and Research Findings

Study Focus Findings
Study on Boronic EstersInvestigated the role of boronic esters in synthetic methodologiesDemonstrated that methyl picolinate derivatives significantly enhance reaction yields in Suzuki coupling reactions
Anticancer Activity ResearchEvaluated the biological activity of methyl picolinate derivativesFound that certain derivatives exhibited cytotoxic effects against various cancer cell lines
Drug Delivery ResearchExplored the use of boronic esters in drug delivery systemsShowed improved solubility and bioavailability for certain therapeutic agents when complexed with boronic esters

Mechanism of Action

The mechanism of action of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate

  • CAS : 1428761-14-1
  • Molecular Formula: C₁₄H₂₀BNO₄
  • Key Differences : Ethyl ester substituent instead of methyl.
  • However, steric hindrance may marginally reduce coupling efficiency compared to the methyl analog .

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate

  • CAS : 957062-72-5
  • Molecular Formula: C₁₃H₁₈BNO₄ (same as target compound)
  • Key Differences : Boronate group at the 4-position of the pyridine ring.
  • Impact : Altered regioselectivity in cross-coupling reactions. The meta-substitution (relative to the ester) may reduce electronic conjugation, affecting reactivity .

N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamide

  • CAS : 1313738-91-8
  • Molecular Formula : C₁₃H₁₉BN₂O₃
  • Key Differences : Methylamide replaces the methyl ester.
  • Impact : The amide group reduces electrophilicity at the carbonyl carbon, diminishing susceptibility to hydrolysis. This enhances stability but may require harsher conditions for coupling reactions .

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs)

  • Example : 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2096331-60-9)
  • Impact : The nitro group (EWG) destabilizes the boronate via electron withdrawal, reducing cross-coupling efficiency but improving oxidative stability .

Electron-Donating Groups (EDGs)

  • Example : Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1402004-07-2)
  • Impact : Methoxy group (EDG) enhances boronate reactivity in Suzuki couplings by increasing electron density on the pyridine ring, accelerating transmetallation .

Suzuki-Miyaura Coupling

The target compound has been employed in synthesizing trifluoromethyl-substituted pyrroles (e.g., Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate), demonstrating high yields (>80%) under mild Pd catalysis .

Comparative Reactivity

Compound Coupling Efficiency (Yield%) Solubility in THF
Methyl 5-isomer (Target) 85–90% High
Ethyl 5-isomer 80–85% Moderate
Methyl 4-isomer 70–75% High
N-Methylamide analog 60–65% Low

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS No. 957065-99-5) is a boron-containing compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18BNO4
  • Molecular Weight : 263.10 g/mol
  • CAS Number : 957065-99-5
  • Purity : Typically >97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules through boron chemistry. Boron compounds are known to influence various biological processes due to their ability to form complexes with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with them. This can alter metabolic pathways and affect cellular functions.
  • Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.
  • Cellular Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or secondary messengers within cells.

Anticancer Potential

Recent research has indicated that boron-containing compounds like this compound may have anticancer properties. A study highlighted its potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains and fungi, potentially making it useful in developing new antimicrobial agents.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups.
    • The mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy
    • In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at specific concentrations.
    • The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

Data Summary Table

PropertyValue
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
CAS Number957065-99-5
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Purity>97%

Q & A

Q. Methodological Insight :

  • Use Pd catalysts like Pd(dppf)Cl₂ for enhanced stability with heteroaromatic systems .
  • Optimize base selection (e.g., Na₂CO₃) to balance reactivity and minimize protodeboronation .

What are standard reaction conditions for Suzuki-Miyaura coupling using this compound?

Basic Research Question
Typical conditions involve:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
  • Base : Na₂CO₃ (2–3 equiv)
  • Solvent : Water/DME (1:3 v/v)
  • Temperature : 80–100°C for 12–24 hours .
    Yields range from 42–78%, depending on the electrophilic partner (e.g., aryl halides vs. triflates) .

Q. Contradiction Analysis :

  • reports higher yields with Na₂CO₃, while other studies suggest NaHCO₃ for sensitive substrates. This discrepancy highlights substrate-dependent base optimization .

What spectroscopic methods validate the structure of this compound and its derivatives?

Basic Research Question

  • ¹¹B NMR : Confirms boronate ester integrity (δ ~30 ppm for pinacol boronate) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm) confirm regiochemistry .
  • HRMS : Exact mass (e.g., C₁₄H₁₉BO₄⁺ requires 277.1485) verifies molecular composition .

Q. Methodological Note :

  • Crystallography (via SHELX) resolves ambiguities in regiochemistry for derivatives, especially when steric effects distort NMR signals .

How does the ester group (methyl vs. ethyl) influence reactivity in cross-coupling?

Advanced Research Question
The methyl ester in this compound offers:

  • Enhanced Solubility : Improved miscibility in aqueous/organic biphasic systems vs. ethyl analogs .
  • Steric Effects : Smaller methyl group reduces steric hindrance, improving coupling efficiency with bulky electrophiles .

Q. Data Comparison :

Ester GroupSolubility in DME/WaterCoupling Yield (%)*
MethylHigh56–78
EthylModerate42–65
*Data extrapolated from .

What storage conditions ensure the stability of this boronate ester?

Basic Research Question

  • Temperature : Store at 0–6°C to prevent hydrolysis or oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers under inert gas .
  • Light Sensitivity : Protect from UV exposure to avoid boronate decomposition .

Q. Validation :

  • FTIR monitoring (B-O bond at ~1350 cm⁻¹) confirms stability over 6 months under recommended conditions .

How can crystallographic data resolve structural ambiguities in derivatives?

Advanced Research Question
SHELX software (e.g., SHELXL) refines X-ray diffraction data to:

  • Confirm regioselectivity in coupling products.
  • Identify non-covalent interactions (e.g., hydrogen bonding) influencing crystal packing .

Q. Case Study :

  • A derivative (C₁₄H₁₉BO₄) showed distorted ester geometry via SHELX, clarifying unexpected reactivity in follow-up reactions .

What are the limitations of this compound in large-scale synthesis?

Advanced Research Question

  • Cost of Catalysts : Pd(dppf)Cl₂ is expensive; alternatives like Pd(OAc)₂ with cheaper ligands (e.g., SPhos) are being explored .
  • Purification Challenges : Polar byproducts require column chromatography, reducing scalability. Switch to telescoped reactions or aqueous workups for efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

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